1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is an organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with appropriate amines. The reaction is carried out in the presence of a base such as potassium carbonate, followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-(4-Amino-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C10H9ClF3NO2 |
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Molecular Weight |
267.63 g/mol |
IUPAC Name |
1-[4-amino-2-(trifluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NO2/c1-5(11)9(16)7-3-2-6(15)4-8(7)17-10(12,13)14/h2-5H,15H2,1H3 |
InChI Key |
YVLBQJQWULFXFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)N)OC(F)(F)F)Cl |
Origin of Product |
United States |
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